3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
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Overview
Description
“3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as triazolopyrazines . Derivatives of this compound are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease .
Synthesis Analysis
The synthesis of this compound starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . A known scheme of synthesis starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo [4,3- a ]pyrazine and its consequent alkylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, hydrolysis, and alkylation . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Scientific Research Applications
Cancer Research
Triazolo[4,3-a]pyrazine derivatives have been explored as potential c-Met kinase inhibitors, which are relevant in cancer research. Compound 22i, a derivative, showed promise against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Antibacterial Applications
These derivatives have also been tested for their antibacterial activities. Newly synthesized triazolo[4,3-a]pyrazine derivatives exhibited minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli .
Pharmacological Activities
The triazolo[4,3-a]pyrazine scaffold is associated with diverse pharmacological activities including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Antiviral Research
Specifically, [1,2,4]triazolo[4,3-a]quinoxalines compounds have shown antiviral activity with one compound reducing the number of viral plaques significantly .
Mechanism of Action
Target of Action
The primary targets of 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride are the P2X7 receptors . These receptors are a type of purinergic receptor for ATP that plays a crucial role in inflammation and pain signaling . Additionally, this compound has been found to target the human A2A adenosine receptor (AR) .
Mode of Action
This compound acts as an antagonist at the P2X7 receptors . By blocking these receptors, it can inhibit the downstream signaling pathways that lead to inflammation and pain.
Biochemical Pathways
purinergic signaling pathway (through P2X7 receptors) and the adenosine signaling pathway (through A2A adenosine receptors). These pathways play key roles in various physiological processes, including inflammation, pain perception, and possibly neuroprotection .
Pharmacokinetics
It is mentioned that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Result of Action
The antagonistic action of this compound on P2X7 receptors can lead to the alleviation of pain or inflammatory disease . In the context of the A2A adenosine receptor, it’s suggested that the blockade of this receptor can prevent β-amyloid toxicity in neuroblastoma cells exposed to aluminium chloride .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of pain or inflammatory disease . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
properties
IUPAC Name |
3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h3-4H,1-2,8H2,(H,9,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDHNKJOYFKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride |
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